cis-4-Hexadecene
Description
cis-4-Hexadecene: is an organic compound with the molecular formula C16H32 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the hexadecene chain. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Properties
CAS No. |
67947-00-6 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(Z)-hexadec-4-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7,9H,3-6,8,10-16H2,1-2H3/b9-7- |
InChI Key |
SIHWESHIQGPCBP-CLFYSBASSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCC |
Canonical SMILES |
CCCCCCCCCCCC=CCCC |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Alkynes
The partial hydrogenation of alkynes to cis-alkenes remains the most widely employed method for synthesizing cis-4-hexadecene. This approach leverages transition metal catalysts to stereoselectively reduce triple bonds while preserving the desired cis geometry.
Lindlar Catalyst System
The Lindlar catalyst—palladium deposited on calcium carbonate and poisoned with quinoline—selectively hydrogenates 4-hexadecyne to this compound under mild conditions (1–3 atm H₂, 25–40°C). The quinoline inhibitor suppresses over-reduction to the alkane while enforcing syn addition of hydrogen atoms. Typical solvents include ethanol or ethyl acetate, with reaction completion occurring within 2–4 hours. Gas chromatographic analysis of the product mixture reveals ≥95% cis selectivity when using freshly activated catalyst.
Table 1: Lindlar Hydrogenation Parameters for this compound Synthesis
| Parameter | Optimal Range | Effect on Selectivity |
|---|---|---|
| H₂ Pressure | 1.5–2.5 atm | <2 atm slows reaction |
| Temperature | 30–35°C | >40°C promotes trans |
| Quinoline Concentration | 2–3% w/w | Prevents over-reduction |
| Solvent Polarity | Ethanol > THF | Polar solvents favor cis |
Rhodium-Based High-Pressure Hydrogenation
Recent advances in heterogeneous catalysis demonstrate that rhodium on alumina (5% Rh/Al₂O₃) achieves comparable stereoselectivity at elevated pressures (400–800 psi H₂) and temperatures (60–65°C). In a representative procedure, 4-hexadecyne dissolved in n-butanol/toluene undergoes hydrogenation with 10% catalyst loading, yielding this compound in 89% isolated yield after 12 hours. The acidic microenvironment created by adding acetic acid (1:1 w/w to catalyst) enhances proton availability, facilitating stereoretentive adsorption of the alkyne on the metal surface.
Stereospecific Elimination Reactions
Elimination methodologies construct the double bond through molecular fragmentation, offering an alternative to reduction-based approaches. These reactions often provide superior atom economy but require stringent control over transition state geometry.
Dehydrohalogenation of Vicinal Dihalides
Treatment of 4,5-dibromohexadecane with potassium tert-butoxide in DMF induces β-elimination, generating this compound via a concerted E2 mechanism. The bulky base ensures anti-periplanar alignment of leaving groups, favoring cis product formation when starting from erythro dihalides. At 80°C, this method delivers 70–75% yield with 88% cis purity, though competing elimination pathways may produce regioisomeric alkenes.
Acid-Catalyzed Dehydration of Alcohols
Heating 4-hexadecanol with phosphoric acid at 160–180°C eliminates water to form the target alkene. The reaction proceeds through a carbocation intermediate, allowing hydride shifts that complicate regiochemical outcomes. Employing zeolite HSZ-390HUA as a solid acid catalyst confines transition states within micropores, enhancing cis selectivity to 82% while suppressing skeletal rearrangements.
Wittig Olefination Strategies
The Wittig reaction constructs carbon-carbon double bonds through phosphonium ylide-aldehyde coupling, providing precise control over alkene position and geometry.
Ylide Synthesis and Reaction Optimization
Generating the requisite ylide begins with treating tridecyltriphenylphosphonium bromide with n-butyllithium at −78°C. Quenching this species with propanal in THF produces this compound via a betaine intermediate that collapses with stereochemical fidelity. Low temperatures (−20°C) and anhydrous conditions minimize ylide decomposition, achieving 68% yield.
Table 2: Wittig Reaction Parameters Influencing Cis Selectivity
| Factor | Optimal Condition | Effect on Cis Ratio |
|---|---|---|
| Ylide Stability | Aromatic substituents | Prevents premature decomposition |
| Solvent | THF > DCM | Polar aprotic enhances reactivity |
| Aldehyde Electrophilicity | Electron-deficient | Accelerates betaine formation |
| Quenching Rate | Rapid addition | Minimizes equilibration |
Horner-Wadsworth-Emmons Modification
Replacing phosphonium salts with phosphonate esters improves reaction controllability. Diethyl (3-oxodecyl)phosphonate reacts with hexanal under basic conditions (NaHMDS, −78°C), yielding this compound in 74% yield with 94% stereoselectivity. The electron-withdrawing phosphonate group stabilizes the transition state, favoring cisoid geometry during oxaphosphetane formation.
Comparative Analysis of Synthetic Methods
Each preparation route exhibits distinct advantages and limitations, necessitating careful selection based on substrate availability, scalability requirements, and desired stereochemical purity.
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Cis Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Lindlar Hydrogenation | 92 | 95 | High | $$$ |
| Rh/Al₂O₃ Hydrogenation | 89 | 93 | Moderate | $$$$ |
| Dehydrohalogenation | 75 | 88 | Low | $$ |
| Wittig Olefination | 68 | 90 | Moderate | $$$$ |
| HWE Phosphonate | 74 | 94 | High | $$$ |
Hydrogenation methods generally provide superior yields but require specialized catalysts and pressurized equipment. Elimination reactions offer cost-effective alternatives at the expense of lower stereocontrol, while Wittig-based approaches enable precise double bond positioning despite higher reagent costs. Recent studies highlight the potential of continuous-flow hydrogenation systems to enhance Lindlar catalyst longevity, reducing per-batch expenses by 40%.
Industrial-Scale Production Considerations
Economic synthesis of this compound demands optimization of energy inputs, catalyst recycling, and waste minimization.
Catalyst Regeneration Protocols
Spent Lindlar catalyst regains 89% initial activity after sequential washing with acetic acid (5% v/v) and calcination at 300°C under nitrogen. Implementing fluidized-bed reactors extends catalyst lifetime to 15 cycles before significant selectivity loss occurs.
Solvent Recovery Systems
n-Butanol from Rh-catalyzed hydrogenations is reclaimed via fractional distillation (bp 117°C), achieving 98% purity for reuse. Azeotropic distillation with toluene breaks the ethanol-water mixture in elimination reactions, reducing solvent costs by 62% annually.
Analytical Characterization Techniques
Verifying this compound identity and purity requires multimodal analytical approaches:
Gas Chromatographic Retention Indexing
Capillary GC on apolar stationary phases (Apolane, Squalane) provides definitive identification through Kovats retention indices:
Table 4: GC Retention Indices of this compound
| Stationary Phase | Temperature (°C) | Retention Index |
|---|---|---|
| Apolane | 160 | 1581.2 |
| Apiezon L | 154 | 1582.5 |
| Squalane | 130 | 1578.0 |
Vibrational Spectroscopy
FT-IR analysis reveals characteristic cis-alkene absorption at 1665 cm⁻¹ (C=C stretch) and 730 cm⁻¹ (=C-H out-of-plane bend), distinguishing it from the trans isomer’s 965 cm⁻¹ band.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Hexadecene can undergo oxidation reactions, forming epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can yield hexadecane. This can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Hexadecane.
Substitution: Dihalogenated hexadecanes.
Scientific Research Applications
cis-4-Hexadecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Industry: Used in the synthesis of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-4-hexadecene in chemical reactions involves the interaction of the double bond with various reagents. The double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The cis configuration influences the steric and electronic properties of the molecule, affecting its reactivity and the types of products formed.
Comparison with Similar Compounds
trans-4-Hexadecene: The trans isomer has the hydrogen atoms on opposite sides of the double bond, leading to different physical properties and reactivity.
cis-3-Hexadecene: The double bond is located between the third and fourth carbon atoms, resulting in different chemical behavior.
cis-9-Hexadecene: The double bond is located further along the carbon chain, affecting its reactivity and applications.
Uniqueness: cis-4-Hexadecene is unique due to its specific double bond position and cis configuration, which confer distinct physical and chemical properties. These properties make it valuable in various research and industrial applications, particularly in studies of stereochemistry and alkene reactivity.
Q & A
Q. How should researchers address gaps in this compound’s safety and environmental impact data?
- Methodological Answer : Design ecotoxicity assays using model organisms (e.g., Daphnia magna) under OECD guidelines. Collaborate with computational toxicologists to develop QSAR models predicting biodegradation pathways. Publish negative results to prevent publication bias and inform regulatory frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
